6-Benzyl-1-methyloctahydropyrrolo[3,4-b]pyridine is a bicyclic nitrogen-containing compound of interest in medicinal chemistry and organic synthesis. Its structural complexity, characterized by a fused pyrrolidine and piperidine ring system, offers potential applications in the design of pharmaceuticals and bioactive molecules. The compound's unique features make it a valuable scaffold for developing various chemical entities.
The compound can be derived from various synthetic pathways involving intermediates such as 6-benzyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione. It is commonly studied in academic and industrial settings for its potential therapeutic properties and as a building block in organic synthesis.
6-Benzyl-1-methyloctahydropyrrolo[3,4-b]pyridine belongs to the class of heterocyclic compounds, specifically pyrrolidines. Its classification is significant due to the biological activities associated with similar nitrogen-containing heterocycles, which often exhibit various pharmacological effects.
The synthesis of 6-benzyl-1-methyloctahydropyrrolo[3,4-b]pyridine typically involves several key steps:
The molecular structure of 6-benzyl-1-methyloctahydropyrrolo[3,4-b]pyridine features a bicyclic framework with distinct functional groups that contribute to its reactivity and biological activity. The presence of a benzyl group enhances its lipophilicity, which can influence its interaction with biological targets.
6-Benzyl-1-methyloctahydropyrrolo[3,4-b]pyridine undergoes several chemical transformations:
The mechanism of action of 6-benzyl-1-methyloctahydropyrrolo[3,4-b]pyridine involves its interaction with specific molecular targets such as enzymes or receptors. The compound's structure allows it to fit into active sites of these targets, modulating their activity:
Analytical techniques such as High Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are employed to confirm purity and identity during synthesis.
6-Benzyl-1-methyloctahydropyrrolo[3,4-b]pyridine has several scientific uses:
Pyrrolopyridine derivatives represent a privileged structural motif in medicinal chemistry, characterized by a fused bicyclic system combining pyrrolidine and pyridine rings. This scaffold exhibits exceptional three-dimensionality and vectorial diversity, enabling precise interactions with biological targets. The octahydropyrrolo[3,4-b]pyridine framework—a fully saturated variant—provides enhanced conformational rigidity and chiral complexity compared to planar heteroaromatics. These features facilitate optimal binding affinity and selectivity toward enzymes and receptors implicated in neurological disorders, infectious diseases, and oncology [1] [7]. Benzyl-substituted derivatives, particularly at the C6 position, have emerged as pivotal intermediates in synthesizing clinically significant molecules, leveraging the benzyl group's dual role as a steric director and protecting group. The scaffold's synthetic versatility is evidenced by its incorporation into fluoroquinolone antibiotics and neuromodulatory agents, where its stereochemical complexity enables precise pharmacophore positioning [4] [5].
The octahydropyrrolo[3,4-b]pyridine core exhibits distinctive structural properties that underpin its pharmaceutical utility:
Bicyclic Framework: The [3,4-b] fusion creates a compact, bridged [4.3.0] nonane system with cis-fused ring junctions, enforcing a semi-rigid conformation that reduces the entropic penalty upon target binding. This geometry is exemplified by 6-benzyloctahydro-1H-pyrrolo[3,4-b]pyridine (CAS# 128740-14-7), where the benzyl group projects axially from the piperidine-like ring [7] [1]. The bridgehead nitrogen (N1) enables N-alkylation, as seen in 6-benzyl-1-methyl derivatives (CAS# 128740-17-0), which introduces quaternization for enhanced receptor affinity [3].
Stereochemical Complexity: With four chiral centers (positions 4a, 7a, and bridgehead carbons), the scaffold offers diverse stereoisomeric configurations. The (4aS,7aS) enantiomer (CAS# 151213-39-7) demonstrates critical chirality in antibiotic synthesis, where spatial orientation dictates hydrogen-bonding networks with bacterial DNA gyrase [4] [5].
Physicochemical Profile: Benzyl substitution at C6 modulates lipophilicity and basicity. For 6-benzyl derivatives (C~14~H~20~N~2~), calculated logP values average 2.71 ± 0.15, while pK~a~ predictions (10.99 ± 0.20) indicate strong basicity at physiological pH [1] [6]. These properties enhance blood-brain barrier permeability for CNS targets and aqueous solubility for formulation.
Table 1: Molecular Properties of Key Benzyl-Substituted Derivatives
Compound Name | CAS Number | Molecular Formula | Molecular Weight | Storage Conditions |
---|---|---|---|---|
6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine | 128740-14-7 | C~14~H~20~N~2~ | 216.32 g/mol | Inert atmosphere, 2–8°C |
6-Benzyl-1-methyloctahydro-1H-pyrrolo[3,4-b]pyridine | 128740-17-0 | C~15~H~22~N~2~ | 230.35 g/mol | Not specified |
(4aS,7aS)-6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine dihydrochloride | 151213-39-7 | C~14~H~22~Cl~2~N~2~ | 289.24 g/mol | Sealed, dry, 2–8°C |
The development of benzyl-substituted pyrrolopyridines reflects key innovations in heterocyclic chemistry and asymmetric synthesis:
Early Applications (1990s): Initial reports described racemic 6-benzyloctahydropyrrolo[3,4-b]pyridine as a precursor for neuroactive compounds. Its synthesis relied on classical hydrogenation of pyrrolopyridines using palladium/carbon, yielding mixtures with limited stereocontrol [1] [7]. The benzyl group served primarily as a protecting group for the secondary amine, removable via hydrogenolysis after functionalization.
Chiral Resolution Breakthroughs (2000s): Demand for enantiopure intermediates surged with the discovery that (4aS,7aS)-6-benzyl derivatives acted as pivotal precursors to moxifloxacin—a fluoroquinolone antibiotic. Patent WO2014097272 disclosed catalytic asymmetric hydrogenation using chiral Rh(I) complexes, achieving >99% ee for the desired (S,S)-isomer [5]. This enabled industrial-scale production of moxifloxacin impurity references and active pharmaceutical ingredients (APIs).
Contemporary Applications: The scaffold now enables diverse drug discovery campaigns:
Table 2: Key Synthetic Intermediates and Their Applications
Intermediate | CAS Number | Role in Drug Synthesis | Target Therapeutic Area |
---|---|---|---|
(4aS,7aS)-6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine dihydrochloride | 151213-39-7 | Chiral building block for moxifloxacin | Anti-infectives |
6-Benzyl-5,7-dioxooctahydropyrrolo[3,4-b]pyridine | 128740-13-6 | Precursor for reductive amination to C6-substituted analogs | Broad-spectrum |
1-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine dihydrochloride | 1965310-26-2 | N1-protected variant for electrophilic functionalization | CNS disorders |
Synthetic Evolution: Early routes suffered from low diastereoselectivity (<50% de) in Birch reductions of pyridine rings. Modern approaches employ telescoped sequences: 1) BF~3~-catalyzed Diels-Alder cyclization, 2) in situ enzymatic resolution with lipases, and 3) diastereoselective reductive amination. These advancements reduced step counts from 8→3 and boosted overall yields from 12%→74% [5]. Commercial availability of enantiopure materials (e.g., TRC’s B285593) now accelerates analog exploration, with prices reflecting synthetic complexity (~$575/250mg for (4aS,7aS)-isomer) [4].
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: